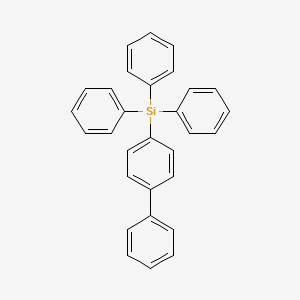

Triphenyl(biphenyl)silane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3172-34-7 |

|---|---|

Molekularformel |

C30H24Si |

Molekulargewicht |

412.6 g/mol |

IUPAC-Name |

triphenyl-(4-phenylphenyl)silane |

InChI |

InChI=1S/C30H24Si/c1-5-13-25(14-6-1)26-21-23-30(24-22-26)31(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-24H |

InChI-Schlüssel |

KIKBAQXCRQQWGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Precision Synthetic Methodologies for Triphenyl Biphenyl Silane and Analogous Structures

Organometallic Reagent-Mediated Syntheses

The most established routes to organosilicon compounds involve the reaction of organometallic carbon nucleophiles with silicon halides or alkoxides. lkouniv.ac.in Grignard and organolithium reagents are the most prominent in this class, offering reliable pathways to arylsilanes.

The Grignard reaction, discovered by F. Stanley Kipping in 1904, represents the foundational method for creating silicon-carbon bonds and was instrumental in the early development of organosilane chemistry. gelest.com This methodology involves the nucleophilic substitution of a halide on a silicon atom by an organomagnesium halide (Grignard reagent). The synthesis of triphenyl(biphenyl)silane can be envisioned by the sequential or convergent reaction of phenylmagnesium halide and biphenylmagnesium halide with a suitable halosilane precursor, such as silicon tetrachloride (SiCl₄) or trichlorophenylsilane (PhSiCl₃).

The stepwise substitution of halides on silicon tetrachloride is a facile process. lkouniv.ac.in For instance, reacting SiCl₄ with three equivalents of phenylmagnesium bromide would yield trichlorophenylsilane, which could then be reacted with biphenylmagnesium bromide to form the final product. Alternatively, biphenyltrichlorosilane could be treated with phenylmagnesium bromide.

The reaction conditions can be tuned to control the degree of substitution. Adding the silane (B1218182) to the Grignard reagent (normal addition) is typically preferred when full substitution is desired. gelest.com Conversely, adding the Grignard reagent to the silane (reverse addition) is used for partial substitution. gelest.com The choice of solvent is also critical, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being standard. google.com

However, the Grignard approach is not without limitations. The high reactivity of the Grignard reagent can make it difficult to achieve clean, partial substitution, often leading to mixtures of products. gelest.com Side reactions can also lead to the formation of di- and triarylated silanes as byproducts. nih.gov

Table 1: Comparison of Grignard Reaction Addition Methods for Organosilane Synthesis

| Addition Method | Procedure | Preferred Outcome | Reference |

|---|---|---|---|

| Normal Addition | Silane is added to the Grignard reagent | Full substitution of leaving groups | gelest.com |

| Reverse Addition | Grignard reagent is added to the silane | Partial substitution of leaving groups | gelest.com |

Organolithium reagents serve as a powerful alternative to Grignard reagents for the formation of Si-C bonds. lkouniv.ac.in They are generally more reactive than their magnesium-based counterparts. lkouniv.ac.inyoutube.com The synthesis involves the reaction of an organolithium species, such as phenyllithium (B1222949) or biphenyllithium, with a halosilane. These reagents are typically prepared through the reaction of an organic halide with lithium metal or via metal-halogen exchange. youtube.comsaylor.org

The synthesis of arylsiloxanes has been successfully achieved using aryllithium species at low temperatures (-78 °C) in ether solvents. nih.gov The higher reactivity of organolithium compounds can be advantageous, particularly when dealing with less reactive chlorosilanes or sterically hindered substrates. lkouniv.ac.in For example, where isopropylmagnesium chloride only substitutes two chlorine atoms on a silicon center, the more reactive alkyllithium is needed to replace the third. lkouniv.ac.in

Similar to Grignard reactions, the reaction stoichiometry and conditions must be carefully controlled to avoid undesired multiple substitutions. Low-temperature silylation helps to favor the formation of monoaryl siloxanes without requiring a large excess of the electrophile. nih.gov This method is effective for converting aryl bromides to their corresponding organolithium compounds, which can then be used to synthesize arylsilanes. nih.gov

Reductive Coupling and Related Methods

Reductive coupling methods provide an alternative strategy for Si-C bond formation, typically involving the use of alkali metals to couple organic halides with silicon halides.

The Wurtz-Fittig reaction is a modification of the Wurtz reaction, involving the coupling of an aryl halide and an alkyl or other aryl halide using sodium metal in a dry ether solvent. scienceinfo.com This reaction can be adapted for the synthesis of organosilicon compounds. scienceinfo.comwikipedia.org For the synthesis of this compound, a mixture of chlorobenzene, chlorobiphenyl, and a chlorosilane could theoretically be reacted with sodium.

The reaction mechanism is thought to proceed through either a radical pathway or an organo-alkali pathway. scienceinfo.comwikipedia.orglscollege.ac.in In the radical mechanism, aryl and silyl (B83357) radicals are formed, which then combine. The organo-alkali mechanism involves the formation of an organosodium intermediate that acts as a nucleophile. scienceinfo.comlscollege.ac.in

This method has been used to prepare various organosilicon compounds, including vinylsilanes and silylated calixarenes. wikipedia.orgoup.com However, the Wurtz-Fittig reaction has limited applicability in modern synthesis due to a high incidence of side reactions, such as eliminations and rearrangements, which can lead to low yields and complex product mixtures. scienceinfo.comwikipedia.org

Modern synthetic chemistry has explored other reductive methods to overcome the limitations of classical coupling reactions. One such strategy is reductive lithiation using a soluble reducing agent like lithium naphthalenide. This approach has been used to form silyllithium species from alkyldiphenylsilanes, which can then react with electrophiles. acs.org Another method involves a nickel/zinc-catalyzed cross-electrophile coupling of alkyl electrophiles and chlorosilanes, where elemental zinc acts as the stoichiometric reductant. researchgate.net These newer methods offer alternative pathways for forming C(sp³)–Si bonds from two electrophilic reactants, moving away from the traditional combination of a carbon nucleophile and a silicon electrophile. researchgate.net

Transition Metal-Catalyzed C-Si Bond Formation

Transition metal catalysis has emerged as a highly versatile and efficient tool for constructing silicon-carbon bonds with high selectivity and functional group tolerance. researchgate.net These methods often proceed under milder conditions than traditional organometallic or reductive coupling reactions.

Catalytic systems based on palladium, nickel, rhodium, and iridium have been developed for various C–Si bond-forming reactions. acs.orgnih.gov Key strategies include:

Cross-Coupling Reactions: Hiyama and Suzuki-Miyaura-type cross-coupling reactions can be used to couple organosilicon reagents with organic halides. For instance, a palladium-catalyzed Hiyama cross-coupling between aryl halides and phenyltrimethoxysilane (B147435) has been developed to produce biphenyls, demonstrating a relevant transformation for forming the biphenyl (B1667301) moiety. researchgate.net

Hydrosilylation: This involves the addition of a Si-H bond across a double or triple bond. Rhodium-catalyzed sequential double hydrosilylation has been used to form two C–Si bonds with a single catalyst, offering an atom-economical route to highly functionalized organosilanes. acs.org

C-H Silylation: This powerful technique involves the direct coupling of a C-H bond with a silicon-based reagent. Iridium-catalyzed C-H silylation of unactivated δ-C(sp³)–H bonds has been demonstrated. researchgate.net

Dehydrocoupling: Early transition metals like titanium and zirconium can catalyze the dehydrocoupling of silanes to form Si-Si bonds, and this principle can be extended to C-Si bond formation. dtic.mil

Nickel catalysts, such as NiBr₂·diglyme, have been shown to be effective for the cross-coupling of unactivated secondary and tertiary alkyl bromides with nucleophilic silicon reagents at low temperatures. nih.gov This represents a significant advancement, as these substrates are often challenging for other methods. nih.gov These transition metal-catalyzed reactions expand the toolbox for synthesizing complex molecules like this compound and its analogs with high precision.

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₃₀H₂₄Si |

| Silicon tetrachloride | SiCl₄ |

| Trichlorophenylsilane | C₆H₅Cl₃Si |

| Phenylmagnesium bromide | C₆H₅BrMg |

| Biphenylmagnesium bromide | C₁₂H₉BrMg |

| Diethyl ether | (C₂H₅)₂O |

| Tetrahydrofuran (THF) | C₄H₈O |

| Phenyllithium | C₆H₅Li |

| Biphenyltrichlorosilane | C₁₂H₉Cl₃Si |

| Isopropylmagnesium chloride | (CH₃)₂CHMgCl |

| Chlorobenzene | C₆H₅Cl |

| Chlorobiphenyl | C₁₂H₉Cl |

| Sodium | Na |

| Lithium naphthalenide | C₁₀H₈Li |

| Zinc | Zn |

| Phenyltrimethoxysilane | C₉H₁₄O₃Si |

Palladium-Catalyzed Aryl Silylation

Palladium-catalyzed silylation represents a powerful tool for the formation of aryl-silicon bonds. This method typically involves the cross-coupling of an aryl halide or triflate with a hydrosilane or a disilane (B73854) in the presence of a palladium catalyst and a suitable ligand.

One common approach involves the reaction of a silylating agent like triethoxysilane (B36694) with an aryl halide. The scope of this reaction has been expanded to include not only aryl iodides but also the more readily available and less expensive aryl bromides. A robust catalyst system for this transformation is palladium(0) dibenzylideneacetone (B150790) (Pd(dba)₂) activated by a sterically hindered phosphine (B1218219) ligand, such as 2-(di-tert-butylphosphino)biphenyl. nih.gov This system is effective for the silylation of electron-rich para- and meta-substituted aryl halides. nih.gov For the synthesis of this compound, this could involve the reaction of 4-bromobiphenyl (B57062) with triphenylsilane (B1312308).

Another effective palladium-catalyzed method is the silylation of aryl chlorides using hexamethyldisilane. nist.gov This approach is valuable as aryl chlorides are often more commercially available than the corresponding bromides or iodides. Optimization of this reaction has identified biaryl phosphine ligands as being particularly effective. nist.gov However, electron-poor aryl chlorides can be challenging substrates due to competing reduction reactions. nist.gov

A study on the synthesis of a related compound, tris(4-methoxyphenyl)phenylsilane, was achieved through the palladium-catalyzed coupling of 4-iodoanisole (B42571) and phenylsilane. scispace.comui.ac.id The reaction conditions were optimized, identifying 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base and tetrahydrofuran (THF) as the solvent, yielding the desired product. scispace.comui.ac.id This demonstrates the applicability of palladium catalysis for the synthesis of tetra-substituted silanes.

| Catalyst System | Aryl Halide Substrate | Silylating Agent | Ligand | Base | Solvent | Yield (%) |

| Pd(dba)₂ | p- and m-substituted aryl iodides/bromides | Triethoxysilane | 2-(di-tert-butylphosphino)biphenyl | Not specified | Not specified | Fair to Excellent nih.gov |

| Palladium Catalyst | Aryl Chlorides | Hexamethyldisilane | Biaryl phosphine | Not specified | Dioxane | Good nist.gov |

| Palladium tertiary tributylphosphine | 4-Iodoanisole | Phenylsilane | Tertiary tributylphosphine | DABCO | THF | 35 scispace.comui.ac.id |

Copper- and Nickel-Mediated Silylation

While palladium has been a dominant metal in cross-coupling reactions, copper and nickel catalysts have emerged as powerful alternatives, often offering complementary reactivity and cost-effectiveness.

Copper-catalyzed silylation of aryl triflates with silylboronic esters provides an effective route to arylsilanes. nih.gov A key aspect of this method is the preferential formation of a silylcopper species, which avoids the base-mediated direct borylation of the triflate. nih.gov The combination of tri-n-butylphosphine and 4,4′-diphenyl-2,2′-bipyridine as ligands is crucial for achieving high catalytic activity. nih.gov

Nickel catalysis offers unique pathways for the synthesis of arylsilanes. An innovative approach is the nickel-catalyzed decarbonylative silylation of silyl ketones. researchgate.netresearchgate.net This reaction proceeds via the extrusion of carbon monoxide from an unstrained silyl ketone, facilitated by an inexpensive and readily available nickel catalyst under mild conditions. researchgate.net This method is highly atom-economical, with CO as the primary byproduct. researchgate.net The proposed mechanism involves the insertion of nickel(0) into the Si-C(=O) bond, followed by decarbonylation and reductive elimination to furnish the arylsilane. researchgate.net

| Catalyst | Substrate | Silylating Agent | Key Features |

| Copper | Aryl and Alkenyl Triflates | Silylboronic Esters | Avoids base-mediated borylation; requires a specific ligand combination. nih.gov |

| Nickel | Silyl Ketones | (Intramolecular) | Decarbonylative coupling; mild conditions; atom-economical. researchgate.netresearchgate.net |

Iron-Catalyzed Silylation Pathways

The use of earth-abundant and low-cost iron catalysts in cross-coupling reactions is a significant area of research in sustainable chemistry. Iron-catalyzed methods for the silylation of aryl chlorides have been developed, demonstrating high efficiency and a broad substrate scope with excellent functional group tolerance. beilstein-journals.org This approach provides a valuable alternative to palladium-catalyzed systems, particularly for large-scale synthesis.

Iron can also catalyze sequential hydrosilylation reactions to construct benzosilacycles. rsc.org While not a direct route to this compound, this methodology highlights the ability of iron catalysts to mediate the formation of silicon-containing cyclic structures.

Suzuki-Miyaura Coupling in Arylsilane Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, primarily used for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. researchgate.netresearchgate.netresearchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. google.com

In the context of synthesizing this compound, the Suzuki-Miyaura reaction can be envisioned in two primary ways:

Coupling of a silylated arylboronic acid with a halobiphenyl: For example, the reaction of (4-(triphenylsilyl)phenyl)boronic acid with a bromobiphenyl derivative.

Coupling of a biphenylboronic acid with a silylated aryl halide: For instance, the reaction of 4-biphenylboronic acid with bromotriphenylsilane.

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substrates with diverse functional groups. nih.gov The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, has further enhanced the utility and sustainability of this reaction. organic-chemistry.org The synthesis of biphenyl-based phosphine and arsine ligands has also been achieved using this powerful coupling method. researchgate.netrsc.org

| Catalyst | Organoboron Reagent | Organohalide | Key Application |

| Palladium complexes | Arylboronic acids/esters | Aryl halides/triflates | Synthesis of symmetrical and unsymmetrical biaryls. researchgate.netresearchgate.netresearchgate.netgre.ac.uk |

| Supported Pd Nanoparticles | Phenylboronic acid derivatives | 1-Bromo-4-fluorobenzene | Preparation of fluorinated biphenyl derivatives. organic-chemistry.org |

| Palladium Catalyst | Arylboronic acids | OPPh₂(o-C₆H₄Br) | Synthesis of biphenyl-based phosphine oxides. researchgate.net |

Intramolecular Cyclization and Annulation Routes (e.g., Silyl Radicals)

Radical-mediated reactions provide an alternative approach to the construction of silicon-containing polycyclic aromatic compounds. The generation of silyl radicals, followed by intramolecular cyclization, can lead to the formation of silafluorenes and other benzosilole derivatives. rsc.org

One such method involves the intramolecular homolytic aromatic silylation of biphenyl-2-hydrosilanes. rsc.org In this process, a silyl radical is generated from the hydrosilane, which then attacks the adjacent phenyl ring to form a new C-Si bond, resulting in a cyclized product.

Furthermore, visible-light-induced cascade cyclizations involving silyl radicals have been developed. acs.orgacs.org For instance, the reaction of 2-isocyanobiaryls with hydrosilanes under visible light irradiation leads to the formation of 6-silylated phenanthridines. acs.orgacs.org This process is initiated by the generation of a silyl radical, which adds to the isonitrile group, followed by an intramolecular annulation and subsequent aromatization. acs.org These methods, while not directly producing this compound, showcase the utility of silyl radicals in constructing complex silicon-containing aromatic systems.

Advanced Structural Characterization and Spectroscopic Analysis of Triphenyl Biphenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For Triphenyl(biphenyl)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR studies provides comprehensive information on its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is characterized by a complex series of signals exclusively in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the overlapping nature of the signals from the three phenyl groups and the biphenyl (B1667301) moiety, high-field NMR instrumentation is often required for complete resolution and assignment.

The protons of the three equivalent triphenylsilyl groups are expected to produce multiplets corresponding to the ortho, meta, and para positions. The biphenyl protons will exhibit a distinct set of signals. The protons on the phenyl ring directly attached to the silicon atom and the terminal phenyl ring will have different chemical environments, leading to a more complex pattern than that of unsubstituted biphenyl. The integration of the signals in the aromatic region would correspond to the 24 protons of the molecule.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (Si-Ph₃) | ~7.3-7.6 | Multiplet |

Note: The exact chemical shifts and coupling constants require experimental determination from a high-resolution spectrum.

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For this compound, distinct signals are expected for the different carbon atoms of the phenyl and biphenyl groups.

The spectrum would show signals for the ipso-carbons (the carbons directly bonded to the silicon atom), which typically appear as sharp singlets. The remaining aromatic carbons would resonate in the characteristic range of approximately 120 to 150 ppm. Due to the molecule's symmetry, the three phenyl groups attached to the silicon are equivalent, simplifying the spectrum to an extent. However, the biphenyl group has several distinct carbon environments.

Table 2: Expected ¹³C NMR Chemical Environments for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Ipso-Carbon (Si-C, Phenyl) | ~134-137 |

| Ipso-Carbon (Si-C, Biphenyl) | ~135-138 |

| Quaternary Carbons (Biphenyl C-C) | ~140-143 |

Note: Assignments are predictive and based on known values for related organosilanes and substituted biphenyls.

Silicon-29 (²⁹Si) NMR spectroscopy is a highly specific technique for probing the environment of the silicon nucleus. As ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, specialized techniques are often employed to acquire spectra. For tetra-arylsilanes like this compound, a single resonance is expected in the proton-decoupled spectrum. The chemical shift provides direct insight into the electronic environment of the silicon atom. For silicon atoms bonded to four carbon atoms (quaternary silanes), the chemical shifts typically appear in a predictable range.

The chemical shift for this compound is anticipated to be in the range of -5 to -20 ppm relative to tetramethylsilane (B1202638) (TMS), which is characteristic for tetra-arylsilanes. This upfield shift relative to alkylsilanes is due to the electronic effects of the attached aromatic rings.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Key vibrational modes include:

Aromatic C-H Stretching: Sharp bands observed above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp absorptions in the 1400-1600 cm⁻¹ region, which are characteristic of the phenyl and biphenyl rings. A particularly strong band around 1430 cm⁻¹ is indicative of the Si-Ph bond.

Si-C (Aryl) Stretching: A strong absorption band is expected in the 1100-1120 cm⁻¹ region, which is a key diagnostic peak for the triphenylsilyl group.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region provide information about the substitution pattern of the aromatic rings. Monosubstituted rings (from the Si-Ph groups) and the para-substituted biphenyl ring will have characteristic absorptions in this region.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3069 | Aromatic C-H Stretch |

| 1589 | Aromatic C=C Ring Stretch |

| 1484 | Aromatic C=C Ring Stretch |

| 1428 | Aromatic C=C Ring Stretch (Si-Ph) |

| 1111 | Si-Aryl Stretch |

| 737 | Aromatic C-H Out-of-Plane Bend |

Data derived from the NIST Chemistry WebBook for Triphenyl-p-biphenyl-silane.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the compound's stability and bonding.

For this compound (C₃₀H₂₄Si), the molecular weight is 412.6 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 412. The fragmentation pattern is expected to be dominated by cleavages of the silicon-carbon bonds and the bond between the two phenyl rings of the biphenyl group.

A primary fragmentation pathway would be the loss of a phenyl radical (•C₆H₅, 77 Da) to form a stable triphenylsilyl cation derivative at m/z 335. Another significant fragmentation would involve the formation of the highly stable triphenylsilyl cation ([Si(C₆H₅)₃]⁺) at m/z 259, resulting from the cleavage of the Si-biphenyl bond. Further fragmentation of the aromatic rings can also occur.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 412 | [C₃₀H₂₄Si]⁺ | Molecular Ion (M⁺) |

| 335 | [C₂₄H₁₉Si]⁺ | [M - C₆H₅]⁺ |

| 259 | [C₁₈H₁₅Si]⁺ | Triphenylsilyl Cation [Si(Ph)₃]⁺ |

| 181 | [C₁₄H₉]⁺ | Biphenyl fragment minus H |

| 154 | [C₁₂H₁₀]⁺ | Biphenyl Radical Cation |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

As of this writing, a publicly accessible, detailed crystal structure determination for this compound has not been reported in major crystallographic databases. However, based on the known structures of related tetra-arylsilanes, a definitive molecular geometry can be predicted.

The central silicon atom is expected to have a tetrahedral coordination geometry, with the four carbon atoms of the aromatic rings occupying the vertices. Due to the significant steric bulk of the three phenyl groups and the biphenyl substituent, the C-Si-C bond angles are expected to deviate slightly from the ideal 109.5° of a perfect tetrahedron. The Si-C bond lengths will be consistent with those observed for other aryl silanes. Furthermore, in the solid state, the two rings of the biphenyl moiety are typically twisted with respect to each other, with a dihedral angle that minimizes steric repulsion while allowing for some degree of π-conjugation. The packing of the molecules in the crystal lattice would be governed by weak van der Waals forces and potential C-H···π interactions between the aromatic rings of adjacent molecules.

Computational and Theoretical Investigations of Triphenyl Biphenyl Silane Electronic Structure and Reactivity

Quantum Chemical Approaches to Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and intrinsic electronic characteristics of a molecule. For Triphenyl(biphenyl)silane, these methods would elucidate the spatial arrangement of its phenyl and biphenyl (B1667301) groups around the central silicon atom.

The geometry is expected to be a distorted tetrahedron around the silicon center, typical for tetra-substituted silanes. The three phenyl groups attached to the silicon will likely adopt a propeller-like conformation to minimize steric hindrance. A key structural parameter is the dihedral angle between the two phenyl rings of the biphenyl moiety. In the ground state of isolated biphenyl, this angle is known to be approximately 40-45° due to a balance between steric repulsion of the ortho-hydrogens and π-conjugation that favors planarity. colostate.edu The attachment of the bulky triphenylsilyl group at the 4-position is not expected to significantly alter this fundamental torsional angle.

Quantum chemical methods would provide precise values for bond lengths, bond angles, and dihedral angles. These calculations would confirm the Si-C bond lengths and the C-C bond lengths within the aromatic rings. The electronic properties, such as the molecular dipole moment and the electrostatic potential map, would also be determined. The molecule is expected to have a relatively small dipole moment due to its pseudo-tetrahedral symmetry. The electrostatic potential map would likely show negative potential (electron-rich regions) concentrated on the π-systems of the aromatic rings and a neutral or slightly positive region around the silicon and hydrogen atoms.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value Range | Description |

|---|---|---|

| Si-C (phenyl) Bond Length | 1.87 - 1.90 Å | Length of the bond between silicon and the phenyl carbons. |

| Si-C (biphenyl) Bond Length | 1.87 - 1.90 Å | Length of the bond between silicon and the biphenyl carbon. |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å | Average length of carbon-carbon bonds within the phenyl rings. |

| C-C (inter-ring) Bond Length | 1.48 - 1.50 Å | Length of the single bond connecting the two rings of the biphenyl group. |

| C-Si-C Bond Angle | ~109.5° (distorted) | Angle between the carbon atoms bonded to the central silicon. |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. ossila.com For this compound, the most important orbitals for understanding its electronic behavior and reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

HOMO: The HOMO is predicted to be a π-type orbital primarily localized on the biphenyl moiety. This is because the extended π-system of biphenyl results in higher energy molecular orbitals compared to the individual phenyl rings. The π-orbitals of the three phenyl groups attached to the silicon will also contribute, but likely to a lesser extent or at slightly lower energy levels. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The LUMO is expected to be a π*-type (antibonding) orbital, also predominantly localized on the biphenyl group. researchgate.net This orbital represents the lowest energy state for an added electron. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity).

Analysis of the spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Orbital Properties for this compound

| Orbital | Type | Predicted Localization | Associated Property |

|---|---|---|---|

| HOMO | π (bonding) | Biphenyl and Phenyl Rings | Electron Donation (Nucleophilicity) |

| LUMO | π* (antibonding) | Biphenyl and Phenyl Rings | Electron Acceptance (Electrophilicity) |

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely used for geometry optimization and the calculation of ground-state properties of molecules like this compound. nih.gov

A DFT calculation would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide the precise bond lengths and angles discussed in section 4.1. Functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G(d,p) or def2-TZVP), are commonly employed for such calculations on organic and organosilicon molecules. nih.govrsc.org

Beyond geometry, DFT is used to compute a range of ground-state properties that describe the molecule's behavior:

Total Energy: The total electronic energy of the molecule in its optimized geometry.

Electron Density: The distribution of electrons in space, which is the central variable in DFT.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential onto the electron density surface, which helps visualize electron-rich and electron-poor regions and predict sites for non-covalent interactions or electrophilic attack.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum, allowing for comparison with experimental data and confirming the nature of the optimized structure (i.e., ensuring it is a true minimum on the potential energy surface).

For this compound, DFT calculations would confirm the twisted conformation of the biphenyl unit and the propeller arrangement of the triphenylsilyl group. ichem.md

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orggithub.io It allows for the calculation of electronic excited states and the simulation of UV-Visible absorption spectra. rsc.org

For this compound, the lowest energy electronic transitions are expected to be π → π* transitions. TD-DFT calculations would predict the energies of these transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks.

Based on studies of biphenyl, the primary electronic transitions would be localized on the biphenyl moiety. researchgate.net The presence of the triphenylsilyl group would act as a perturbation, likely causing a slight shift (either a bathochromic/red shift or hypsochromic/blue shift) in the absorption maxima compared to unsubstituted biphenyl. The calculations would reveal the specific orbitals involved in each electronic transition. For instance, the lowest energy transition would almost certainly be dominated by the HOMO → LUMO excitation.

Table 3: Representative TD-DFT Data for Biphenyl (Proxy for this compound)

| Excited State | Transition Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S1 | ~4.9 - 5.1 | > 0 | HOMO → LUMO (π → π*) |

| S2 | ~5.5 - 5.8 | ~ 0 | HOMO-1 → LUMO (π → π*) |

| S3 | ~6.0 - 6.3 | > 0.5 | HOMO → LUMO+1 (π → π*) |

Note: These values are illustrative, based on typical computational results for biphenyl, and would be expected to be slightly modified for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out the complete potential energy surface of a chemical reaction. hydrophobe.org This involves locating and characterizing the energies of reactants, transition states, intermediates, and products.

For this compound, this methodology could be applied to understand various potential reactions:

Electrophilic Aromatic Substitution: The biphenyl and phenyl rings are susceptible to electrophilic attack. Computational modeling could predict the regioselectivity of such reactions (i.e., at which position on which ring the substitution is most likely to occur). This would be achieved by modeling the reaction pathway for substitution at different positions and comparing the activation energies of the corresponding transition states. The site of attack is generally predicted by the locations of the highest electron density and the HOMO.

Reactions at the Silicon Center: Although the Si-C bond is quite stable, reactions involving cleavage or modification at the silicon center could be modeled. For example, the mechanism of hydrolysis or reactions with strong nucleophiles could be investigated.

Photochemical Reactions: Following excitation (as described by TD-DFT), the molecule may undergo photochemical reactions. Computational modeling can explore the potential energy surfaces of the excited states to identify pathways for processes such as photo-isomerization or bond cleavage. nih.govacs.org

By calculating the energies of all stationary points along a proposed reaction coordinate, a detailed energy profile can be constructed, providing deep insight into the reaction's feasibility and kinetics.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Triphenyl Biphenyl Silane

Fundamental Si-C Bond Reactivity and Stability

The stability of the Si-C bond in arylsilanes is a critical factor in their chemical behavior, particularly during synthetic manipulations that occur under acidic or basic conditions. In triphenyl(biphenyl)silane, there are two types of Si-C bonds: Si-phenyl and Si-biphenyl. Theoretical calculations on model organosilane precursors (R-Si(OH)₃) provide insight into the relative stability of these bonds.

Based on density functional theory (DFT) calculations, the stability of the Si-C bond has been predicted for various aryl groups. These studies indicate that under both acidic and basic conditions, the Si-phenyl (Ph) bond is more stable than the Si-biphenyl (Bp) bond. researchgate.net This suggests that in a competitive reaction, the Si-biphenyl bond in this compound would be more susceptible to cleavage.

| Aryl Group (R) | Predicted Si-C Bond Stability (Acidic) | Predicted Si-C Bond Stability (Basic) |

| Phenyl (Ph) | > Biphenyl (B1667301) (Bp) | > Biphenyl (Bp) |

| Biphenyl (Bp) | < Phenyl (Ph) | < Phenyl (Ph) |

| Data derived from theoretical calculations on R-Si(OH)₃ model compounds. researchgate.net |

The cleavage of the Si-C bond in arylsilanes can proceed through different mechanisms depending on the reaction conditions.

Acid-Catalyzed Cleavage (Protodesilylation) : Under acidic conditions, the cleavage is typically an electrophilic aromatic substitution where a proton acts as the electrophile. The reaction involves the protonation of the aryl ring at the ipso-carbon (the carbon atom directly attached to silicon). This forms a positively charged intermediate known as a Wheland complex or sigma complex. The subsequent departure of the silyl (B83357) group restores aromaticity. The stability of this intermediate, and thus the reaction rate, is influenced by the electronic properties of the aryl group. For biphenyl, the phenyl substituent is considered an activating group, directing electrophilic attack to the ortho and para positions. pearson.comquora.com The cleavage of the Si-biphenyl bond would likely occur at the C-4 position of the biphenyl moiety.

Base-Induced/Nucleophilic Cleavage : Under basic or nucleophilic conditions, the mechanism involves the attack of a nucleophile (e.g., hydroxide (B78521), alkoxide, or fluoride) on the silicon atom. wikipedia.org This attack forms a pentacoordinate, hypervalent silicon intermediate. This intermediate weakens the Si-C bonds, facilitating the departure of one of the aryl groups as a carbanion. The stability of the departing carbanion influences which group is cleaved. The reaction is often driven by the formation of a strong Si-O or Si-F bond. wikipedia.orgsoci.org Given the predicted lower stability of the Si-biphenyl bond, the biphenyl group would be the more likely leaving group in a nucleophilically-induced cleavage. researchgate.net

While electrophilic attack typically occurs at the aromatic rings (protodesilylation), nucleophilic substitution is a key reaction pathway at the silicon center itself. The electropositive nature of silicon makes it a target for nucleophiles.

In the context of this compound, a strong nucleophile (Nu⁻) can attack the silicon atom to form a pentacoordinate intermediate, [Ph₃(Bp)Si-Nu]⁻. From this intermediate, one of the four aryl groups must depart to complete the substitution. The relative ability of the phenyl and biphenyl groups to act as leaving groups (as anions) will determine the product distribution. This process is fundamental to many of the transformations discussed below, particularly cross-coupling and oxidative reactions where an activating agent or reagent acts as the initial nucleophile.

Arylsilane-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, the direct use of unactivated tetraarylsilanes like this compound in these reactions is challenging due to the inertness of the Si-C bond and the lack of a suitable activating group on the silicon atom.

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org A crucial requirement for this reaction is the activation of the organosilane, typically with a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.org This activation step generates a reactive pentavalent silicon species that is capable of undergoing transmetalation with the palladium catalyst.

The standard Hiyama coupling is most effective with organosilanes bearing at least one leaving group on the silicon, such as a halogen, alkoxy, or hydroxyl group. Tetraorganosilanes, which lack such a group, are generally poor substrates. For this compound, all four substituents are aryl groups, which are not readily displaced to form the necessary pentacoordinate intermediate under typical Hiyama conditions.

The Hiyama-Denmark modification utilizes organosilanols or their corresponding silanolates, which can participate in the catalytic cycle without the need for a fluoride activator. wikipedia.orgorganic-chemistry.org This approach avoids the use of fluoride, which can be harsh on sensitive functional groups. However, this protocol still requires a hydroxyl group on the silicon. Therefore, this compound would not be a direct participant in a Hiyama-Denmark coupling. It would first need to be converted to a corresponding silanol (B1196071), for example, via oxidative cleavage of one of the Si-C bonds. Recent strategies to activate otherwise unreactive silanes have involved incorporating groups like furyl substituents onto the silicon, which facilitate milder activation. nih.gov

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition : The Pd(0) catalyst reacts with an organic halide (R'-X) to form a Pd(II) intermediate.

Transmetalation : The organic group (R) from the organometallic reagent (in this case, the arylsilane) is transferred to the palladium center.

Reductive Elimination : The two organic groups (R and R') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The transmetalation step is the primary barrier for tetraarylsilanes like this compound. nih.gov This step requires the transfer of an aryl group from silicon to palladium. For this to occur efficiently, the Si-C bond must be activated, usually by forming a hypervalent silicon intermediate as seen in the Hiyama coupling. Without an activating group (e.g., -OH, -OR, -F, -Cl) on the silicon, the energy barrier for transmetalation is prohibitively high. Consequently, this compound is generally considered an unreactive coupling partner in standard palladium-catalyzed cross-coupling protocols.

Oxidative Transformations of Arylsilanes

The Si-C bond in arylsilanes can be oxidatively cleaved to form a Si-O bond, effectively converting the arylsilane into a silanol and the aryl group into a phenol (B47542). This transformation, often referred to as the Fleming-Tamao oxidation or a variation thereof, is a valuable synthetic tool.

While traditional Fleming-Tamao conditions often require specific activating groups on the silicon, protocols have been developed for the oxidation of more robust and sterically hindered phenylsilanes. One effective method employs excess tert-butyl hydroperoxide (t-BuOOH) in the presence of a strong base like potassium hydride (KH) or cesium hydroxide monohydrate (CsOH·H₂O) in a polar aprotic solvent such as DMF or NMP. acs.org These conditions have proven successful for the oxidation of silanes that are resistant to standard acidic or electrophilic reagents. acs.org

Applying this methodology to this compound would be expected to cleave one of the four Si-aryl bonds. Based on the predicted lower stability of the Si-biphenyl bond, the reaction would likely favor the formation of triphenylsilanol (B1683266) and 4-phenylphenol. researchgate.net However, cleavage of a phenyl group to yield (biphenyl)diphenylsilanol and phenol is also a possible outcome. This transformation allows the robust silyl group to be used as a stable placeholder in a synthesis, which can later be unmasked to reveal a hydroxyl group.

| Reagent | Description |

| tert-Butyl hydroperoxide | Oxidizing agent |

| Potassium hydride | Base activator |

| Cesium hydroxide monohydrate | Base activator |

| N,N-Dimethylformamide (DMF) | Solvent |

| N-Methyl-2-pyrrolidone (NMP) | Solvent |

| Table of reagents used in the oxidative cleavage of hindered arylsilanes. acs.org |

Oxidation to Silanols

The oxidation of organosilanes to their corresponding silanols is a fundamental transformation in organosilicon chemistry. For arylsilanes, this process can be achieved through various methods, including oxidation with peroxides or via enzymatic pathways. The mechanism often involves the formation of a pentacoordinate silicon intermediate.

One common pathway for the oxidation of arylsilanes to phenols, which proceeds via a silanol intermediate, involves a fluoride-catalyzed reaction with an oxidant like hydrogen peroxide. The mechanism is understood to begin with the activation of the silane (B1218182) by a nucleophile, typically a fluoride ion, to form a more reactive pentacoordinate silicate (B1173343) species. This intermediate then reacts with the peroxide. This is followed by a rate-limiting 1,2-aryl migration from the silicon to the oxygen atom, which subsequently cleaves the O-O bond. The resulting aryloxysilane is then hydrolyzed to yield the final phenol and a silanol byproduct. acs.orgnih.gov

A competing reaction is the direct oxidation to a silanol without aryl migration. This is more common for hydrosilanes (containing a Si-H bond). Biocatalytic methods, for instance, utilize cytochrome P450 monooxygenases to oxidize hydrosilanes to silanols with high selectivity. nih.gov The catalytic cycle of P450 enzymes involves a high-valent iron-oxo intermediate. This species abstracts the hydrogen atom from the Si-H bond to form a silyl radical and an iron-hydroxyl species. A subsequent radical rebound step between these two intermediates yields the silanol product. nih.gov This enzymatic approach is advantageous as it operates under mild conditions and avoids the formation of disiloxane, a common side product in chemical syntheses. nih.gov

Table 1: Comparison of Arylsilane Oxidation Methods

| Feature | Chemical Oxidation (e.g., with H₂O₂) | Enzymatic Oxidation (e.g., with P450) |

|---|---|---|

| Reactant Type | Arylsilanes, Arylhydrosilanes | Hydrosilanes |

| Typical Product | Phenols (via silanol intermediate), Silanols | Silanols |

| Mechanism | Nucleophilic activation, aryl migration | Hydrogen atom abstraction, radical rebound |

| Key Intermediate | Pentacoordinate silicate | Silyl radical |

| Conditions | Often requires fluoride promoters | Mild, aqueous conditions |

| Byproducts | Disiloxanes can be an issue | Minimal byproduct formation |

Oxidative Coupling with Nitrogen Nucleophiles

The formation of carbon-nitrogen (C-N) bonds is crucial in the synthesis of numerous organic molecules. A significant advancement in this area is the copper-mediated oxidative coupling of arylsilanes with various nitrogen nucleophiles. This methodology allows for the formation of arylamines from arylheptamethyltrisiloxanes, which can be synthesized via C-H silylation of unactivated arenes. nih.gov

The reaction mechanism is believed to share features with the Chan-Lam coupling reaction. A key challenge in coupling arylsilanes is that the transmetalation of an aryl group from silicon to a transition metal is generally slower than from other organometallic reagents like arylboronic acids. The developed protocol overcomes this by identifying conditions that facilitate the transfer of the aryl group from the silane to a copper(II) center. The reaction proceeds effectively with the arylsilane as the limiting reagent and, notably for electron-poor arylsilanes, does not require a fluoride additive for activation. nih.gov

The proposed catalytic cycle involves a copper(II) species which interacts with the nitrogen nucleophile and the arylsilane. The transfer of the aryl group from silicon to copper is a critical step, followed by reductive elimination to form the C-N bond and release the arylamine product, regenerating the active copper catalyst. This method is compatible with a broad range of nitrogen nucleophiles, including amides, anilines, and heterocycles. nih.gov

Hydrosilylation Reactions involving Arylsilanes

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. While this compound itself lacks a Si-H bond and is thus unreactive in hydrosilylation, related arylhydrosilanes like triphenylsilane (B1312308) are common reagents in these transformations. These reactions are typically catalyzed by transition metals, most notably platinum complexes like Speier's or Karstedt's catalyst. wikipedia.orgnih.gov

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . This mechanism involves the following key steps:

Oxidative Addition : The hydrosilane (R₃Si-H) reacts with the low-valent metal catalyst (e.g., Pt(0)) to form a metal-hydrido-silyl complex (e.g., a Pt(II) species). wikipedia.orglibretexts.org

Alkene Coordination : The unsaturated substrate (e.g., an alkene) coordinates to the metal center.

Migratory Insertion : The alkene inserts into the metal-hydride bond. This step typically determines the regioselectivity of the reaction, following anti-Markovnikov addition for terminal alkenes, where the silicon atom attaches to the terminal carbon. wikipedia.org

Reductive Elimination : The resulting alkyl-silyl-metal complex undergoes reductive elimination, forming the C-Si bond of the final product and regenerating the active metal catalyst. libretexts.org

Alternative mechanisms exist, such as a modified Chalk-Harrod mechanism where the alkene inserts into the metal-silyl bond instead of the metal-hydride bond. libretexts.org Catalysts based on other metals like rhodium and nickel are also employed, sometimes offering different selectivity or reactivity. nih.govprinceton.edu Asymmetric hydrosilylation can be achieved using chiral ligands on the metal catalyst, enabling the synthesis of optically active organosilanes. wikipedia.orglibretexts.org

Thermal Decomposition and Degradation Mechanisms of Aryl-Substituted Silanes

The thermal stability of organosilanes is a critical property, particularly for applications in materials science. Aryl-substituted silanes, including this compound, are generally more thermally stable than their alkyl counterparts due to the strength of the silicon-aryl bond. However, at sufficiently high temperatures, they undergo decomposition through several potential pathways.

Computational studies on the thermal decomposition of silanes have elucidated the primary initial reaction steps. The dominant pathways and their relative importance are dependent on temperature and the degree of substitution on the silicon atom. nih.govdntb.gov.ua

Key degradation mechanisms include:

Homolytic Dissociation : This involves the cleavage of a silicon-carbon or silicon-hydrogen bond to form radicals. For aryl-substituted silanes, the Si-C(aryl) bond is quite strong, but at very high temperatures, this pathway becomes significant and often represents the rate-determining step. nih.gov

1,2-Hydrogen Shift : In silanes with Si-H bonds, a hydrogen atom can migrate from the silicon to an adjacent atom, leading to the formation of a silylene (a divalent silicon species) and a molecule of hydrogen or a hydrocarbon. nih.govdntb.gov.ua

Reductive Elimination of H₂ : This is another pathway for hydrosilanes, leading to the formation of a silylene.

Radical Chain Reactions : The radicals generated from homolytic dissociation can initiate chain reactions, leading to polymerization or the formation of various decomposition products. nih.gov

For aryl-substituted silanes, the high aromatic content contributes to their thermal stability. The decomposition often leads to the formation of a stable, carbon-rich ceramic residue. rsc.org

Lewis Acidic Catalysis by Organosilanes

While most common organosilanes exhibit weak Lewis acidity, their electron-accepting properties can be significantly enhanced by attaching highly electron-withdrawing groups to the silicon atom. This allows certain organosilanes to function as potent Lewis acid catalysts in organic reactions. wikipedia.orgnih.gov

The Lewis acidity of silicon is amplified when it is bonded to electronegative atoms or groups, which polarize the Si-X bond and increase the positive charge on the silicon atom, making it a better electron pair acceptor. A prime example is the class of bis(catecholato)silanes. When the catecholate ligands are substituted with strongly electron-withdrawing groups, such as halogens or trifluoromethyl groups, the resulting silane can exhibit "Lewis superacidity," with fluoride ion affinities comparable to the strongest known neutral Lewis acids. nih.gov

These highly Lewis acidic silanes can catalyze a variety of transformations that are typically mediated by metal-based Lewis acids, including:

Deoxygenation of aldehydes, ketones, and amides.

Carbonyl-olefin metathesis.

Friedel-Crafts reactions.

Diels-Alder reactions.

The catalytic cycle generally involves the coordination of the Lewis basic substrate (e.g., the oxygen of a carbonyl group) to the electrophilic silicon center. This coordination activates the substrate towards subsequent nucleophilic attack or rearrangement. wikipedia.orgnih.gov Although this compound itself is not a strong Lewis acid, the principles demonstrate that the silicon center in organosilanes can be engineered for catalytic applications.

Reactions of Arylsilyl-Lithium Reagents

Arylsilyl-lithium reagents are powerful nucleophiles and valuable intermediates in organic synthesis. These reagents are typically generated from the corresponding arylhydrosilanes or arylhalosilanes. For instance, an arylhydrosilane can be deprotonated by a strong base like an organolithium compound (e.g., n-butyllithium) to yield the arylsilyl-lithium species. Alternatively, a lithium-halogen exchange reaction on an arylhalosilane can be used. wikipedia.orglibretexts.org

Once formed, arylsilyl-lithium reagents, containing a nucleophilic silyl anion, participate in a variety of reactions to form new silicon-carbon and silicon-heteroatom bonds. Their reactivity is similar to, but often greater than, that of Grignard reagents. libretexts.org

Common reactions of arylsilyl-lithium reagents include:

Nucleophilic Addition to Carbonyls : They readily add to aldehydes and ketones to form α-hydroxy silanes after acidic workup. wikipedia.org

Ring-Opening of Epoxides : They act as nucleophiles to open epoxide rings, yielding β-hydroxy silanes.

Sₙ2-type Reactions : They can displace leaving groups from alkyl halides to form new Si-C bonds.

Transmetalation : The silyl group can be transferred to other metals, generating different silylmetallic reagents with unique reactivity profiles.

The C-Li bond in these reagents is highly polarized, making the carbon atom (if it were an alkyllithium) or, in this case, the silicon atom, strongly basic and nucleophilic. wikipedia.org The reactivity can be modulated by additives such as tetramethylethylenediamine (TMEDA), which can break down aggregates of the organolithium reagent and increase its reactivity. uniurb.it

Table 2: Summary of Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Silanol |

| Hydrogen peroxide |

| Aryloxysilane |

| Phenol |

| Disiloxane |

| Triphenylsilane |

| Arylamine |

| Arylheptamethyltrisiloxane |

| Arylboronic acid |

| Alkene |

| Alkyne |

| Silylene |

| Bis(catecholato)silane |

| n-Butyllithium |

| Arylhalosilane |

| α-Hydroxy silane |

| β-Hydroxy silane |

Advanced Applications of Triphenyl Biphenyl Silane in Contemporary Chemical Science

Materials Science and Engineering

Triphenyl(biphenyl)silane and its derivatives have emerged as pivotal compounds in materials science and engineering, primarily due to their unique combination of thermal stability, morphological robustness, and advantageous electronic properties. The core structure, featuring a central silicon atom bonded to four aromatic rings, provides a rigid, three-dimensional framework that inhibits crystallization and promotes the formation of stable amorphous glasses, a critical attribute for thin-film device fabrication. This inherent stability, coupled with tunable optoelectronic characteristics, has made these silanes a subject of intense research and application.

Organic Electronic and Optoelectronic Devices

The application of this compound derivatives in organic electronics is a testament to their versatile molecular architecture. The silicon-carbon (Si-C) bond is stronger and more thermally stable than a carbon-carbon (C-C) bond, and the non-conjugated nature of the silicon atom disrupts the electronic pathway between the phenyl rings. This interruption is key to maintaining a high triplet energy, a crucial requirement for host and blocking materials in phosphorescent organic light-emitting diodes (OLEDs).

In the multilayered structure of an OLED, hole blocking layers (HBLs) and exciton (B1674681) blocking layers (EBLs) are essential for confining charge carriers and excitons within the emissive layer (EML), thereby maximizing the device's quantum efficiency. Arylsilane derivatives, including those based on this compound, are highly effective in this role due to their deep Highest Occupied Molecular Orbital (HOMO) levels, which create a significant energy barrier for holes, and their high triplet energy, which prevents triplet excitons from diffusing out of the EML. nih.gov

A prime example is the derivative 2,4-diphenyl-6-(4′-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT), which incorporates a triazine moiety to enhance electron mobility while the tetraphenylsilane (B94826) core provides thermal stability and amorphous properties. nih.gov When used as an HBL in a green phosphorescent OLED, DTBT enabled the device to achieve a maximum external quantum efficiency (ηext) of 17.5% and a power efficiency (ηp) of 47.8 lm W⁻¹. kpi.uashinetsusilicone-global.com This performance significantly surpassed that of devices using conventional HBL materials like bathocuproine (BCP) or 4-biphenyloxolate aluminium(iii) bis(2-methyl-8-quinolinato)-4-phenylphenolate (BAlq). kpi.uashinetsusilicone-global.com

Further research has focused on developing triphenylsilane-based materials for specialized applications, such as in blue triplet-triplet fusion OLEDs. The material N,9,9-triphenyl-N-(4′-(triphenylsilyl)-[1,1′-biphenyl]−4-yl)−9H-fluoren-2-amine (P-pSi-DPFA) was designed as an electron blocking layer (EBL). cnrs.fr By substituting a triphenylsilyl group onto the amine core, researchers could prevent unwanted intermolecular interactions with the emissive layer, leading to a remarkable device lifetime (LT50) of 1489 hours at a luminance of 500 cd/m². cnrs.fr

| Derivative | Role | Device Type | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Device Lifetime (LT50) | Reference |

|---|---|---|---|---|---|---|

| DTBT | HBL | Green PhOLED | 17.5% | 47.8 lm W⁻¹ | Not Reported | kpi.uashinetsusilicone-global.com |

| P-pSi-DPFA | EBL | Blue TTF-OLED | Not Reported | Not Reported | 1489 hours (@ 500 cd/m²) | cnrs.fr |

| BCP (Control) | HBL | Green PhOLED | 14.5% | 40.0 lm W⁻¹ | Not Reported | kpi.uashinetsusilicone-global.com |

| BAlq (Control) | HBL | Green PhOLED | 8.1% | 14.2 lm W⁻¹ | Not Reported | kpi.uashinetsusilicone-global.com |

The selection of a host material is critical for the performance of phosphorescent OLEDs (PhOLEDs). An ideal host must possess a triplet energy higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer. sinosil.com Triphenylsilane-fluorene hybrids have been synthesized to serve as host materials that combine the high thermal stability of the silane (B1218182) moiety with the high triplet energy of the fluorene (B118485) unit. nist.gov

One such novel hybrid, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), was developed as a host for blue PhOLEDs. sinosil.com By linking the tetraphenylsilane to the fluorene framework through a non-conjugated sp³-hybridized carbon, the material maintains a high triplet energy gap while benefiting from enhanced thermal and morphological stability. sinosil.com A sky-blue PhOLED using TPSi-F as the host and iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2′] (FIrpic) as the guest achieved a high maximum external quantum efficiency of 15%. sinosil.com This represented a twofold improvement in efficiency compared to devices using the conventional host 1,3-bis(9-carbazolyl)benzene (mCP). sinosil.com

In another study, a spirobifluorenyl derivative substituted with a triphenylsilyl moiety (SB-Si) was shown to be a highly effective host for both blue and green PhOLEDs. acs.org Despite having similar triplet energies to its triphenylmethyl-substituted counterpart (SB-C), the SB-Si based device demonstrated superior charge-transporting ability. acs.org The enhanced performance was attributed to the better ability of the SB-Si host to disperse the dopant, leading to maximum EQEs of 12.6% for blue devices and 9.6% for green devices. acs.org

| Host Material | Dopant (Emitter) | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| TPSi-F | FIrpic | Sky-Blue | 15% | sinosil.com |

| TPSi-F | FIrfpy | Blue | 9.4% | sinosil.com |

| SB-Si | Ir(tpz)₃ | Blue | 12.6% | acs.org |

| SB-Si | Ir(ppy)₃ | Green | 9.6% | acs.org |

| mCP (Control) | FIrpic | Sky-Blue | ~7.5% (Implied 2x lower than TPSi-F) | sinosil.com |

The successful application of this compound in OLEDs stems from several key molecular design principles aimed at optimizing their electronic and physical properties.

High Triplet Energy: A core principle is the maintenance of a high triplet energy (Eₜ). This is achieved by using a non-conjugated silicon atom at the core, which isolates the electronic systems of the attached aromatic groups. This ensures that the host or blocking layer has a higher triplet energy than the phosphorescent emitter, which is crucial for efficient energy transfer and preventing exciton quenching, especially for blue emitters which have the highest triplet energies. sinosil.com

Tuning of Frontier Molecular Orbitals: The HOMO and LUMO energy levels are tailored for specific functions. For hole/exciton blocking layers, derivatives are designed to have deep HOMO levels to create a large barrier for hole transport. nih.gov This can be achieved by incorporating electron-withdrawing moieties, such as triazine or diphenylphosphine (B32561) oxide, into the molecular structure. nih.gov Conversely, for host materials, the HOMO and LUMO levels are adjusted to facilitate balanced charge injection and transport.

Morphological and Thermal Stability: The bulky, three-dimensional structure of the tetraphenylsilane core is fundamental to achieving high thermal stability and promoting the formation of stable amorphous films. nih.gov This is critical for the longevity and reliability of OLED devices, as it prevents crystallization which can lead to device failure. Linking the silane core to other rigid structures like fluorene or spirobifluorene further enhances these properties. sinosil.comacs.org

Balanced Charge Transport: For host materials, achieving balanced transport of both holes and electrons is vital for ensuring that charge recombination occurs within the emissive layer. This is often accomplished by creating bipolar molecules that contain both hole-transporting (e.g., carbazole) and electron-transporting (e.g., diphenylphosphine oxide) units within the same structure.

Polymer Chemistry and Advanced Polymeric Materials

While specific examples of this compound being directly polymerized as a monomer are not widely documented, its structural characteristics make it and its functionalized derivatives highly relevant to advanced polymer chemistry. As an organofunctional silane, it can act as a "bridge" between inorganic and organic materials. nih.gov

The core principles of using organofunctional silanes involve their dual reactivity. nih.gov If this compound were functionalized with hydrolyzable groups (e.g., alkoxy groups), it could undergo hydrolysis and condensation to form polysilsesquioxane networks. Such a network would benefit from the inherent thermal stability and rigidity of the triphenyl(biphenyl)silyl core.

Alternatively, functionalization with a reactive organic group (like a vinyl or epoxy group) would allow it to be incorporated into polymer chains as a monomer or cross-linking agent. cfsilicones.com Introducing the bulky, aromatic triphenyl(biphenyl)silyl moiety into a polymer backbone (e.g., a polysiloxane or polyacrylate) would be expected to:

Enhance thermal stability and oxidative resistance.

Increase the glass transition temperature (Tg) of the polymer.

Improve mechanical properties and durability. nih.gov

Modify optical properties, such as increasing the refractive index.

Impart the unique electronic functionalities seen in OLED applications into the bulk polymer.

These properties are highly desirable for creating high-performance polymers for specialty coatings, advanced composites, and materials for optoelectronic applications. cfsilicones.com

Development of Specialty Silicone Materials (e.g., Phenylsilicone Resin/Oil/Rubber)

Phenyl silicones are a class of specialty materials that exhibit superior performance compared to standard polydimethylsiloxanes, particularly in extreme conditions. The incorporation of phenyl groups into the silicone structure is a key strategy for enhancing several properties, and phenyl silanes, the class of compounds to which this compound belongs, are the essential precursors for these materials. sinosil.comosisilicones.com

The primary benefits of incorporating phenyl groups include:

Enhanced Thermal and Oxidative Stability: The rigid aromatic structure of the phenyl groups increases the resistance of the silicone to degradation at high temperatures. cfmats.com

Improved Radiation Resistance: Phenyl groups are more resistant to breakdown under radiation than methyl groups. sinosil.com

Low-Temperature Flexibility: The presence of phenyl groups disrupts the crystallization of the polymer chains at low temperatures, improving flexibility.

High Refractive Index: The aromatic groups increase the refractive index of the silicone, a useful property for optical applications like LED encapsulants.

This compound, or more commonly, related compounds like triphenylsilanol (B1683266), can be used in the synthesis of these specialty silicones. sinosil.com For instance, triphenylsilanol can act as an "end-capping" agent, controlling the chain length of linear polysiloxanes and thereby regulating the viscosity and physical properties of silicone oils and fluids. sinosil.com As a precursor, the triphenyl(biphenyl)silyl moiety could be incorporated into silicone resins or the backbones of silicone rubber. This would create a material with exceptional thermal stability and other high-performance characteristics, suitable for demanding applications in the aerospace, automotive, and electronics industries. osisilicones.com

Silane Coupling Agent Applications

Silane coupling agents are pivotal in materials science, functioning as molecular bridges to enhance adhesion between inorganic substrates (like glass, metals, and silica) and organic polymers. The efficacy of these agents hinges on their dual chemical nature. A typical silane coupling agent possesses a silicon-based functional group that can form a stable covalent bond with the inorganic surface, and an organofunctional group that is compatible with and can react with the organic polymer matrix.

The primary mechanism of action for most silane coupling agents involves the hydrolysis of alkoxy or other hydrolyzable groups attached to the silicon atom. This hydrolysis results in the formation of reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups present on the surface of the inorganic substrate, forming a durable siloxane (Si-O-Substrate) bond. The organic part of the silane molecule extends away from the surface, ready to interact and chemically bond with the polymer matrix during curing or processing.

However, this compound is structurally ill-suited for applications as a conventional silane coupling agent. This is due to two primary factors:

Lack of Hydrolyzable Groups: this compound is a tetraorganosilane, where the silicon atom is bonded to four carbon atoms (three from phenyl groups and one from a biphenyl (B1667301) group). It does not possess any hydrolyzable groups such as methoxy, ethoxy, or chloro groups, which are essential for the initial hydrolysis step and subsequent bonding to inorganic surfaces.

Steric Hindrance: The bulky nature of the three phenyl groups and the biphenyl group surrounding the central silicon atom creates significant steric hindrance. This steric bulk would physically impede the molecule from approaching and effectively interacting with the active sites on an inorganic substrate, even if a reactive group were present.

Therefore, while silane coupling agents are a cornerstone of composite materials, the specific chemical structure of this compound precludes its use in this capacity.

Catalysis and Catalytic Methodologies

Organosilicon compounds have emerged as versatile tools in the realm of catalysis, influencing a wide range of chemical transformations. Their unique electronic and steric properties allow them to function as ligands, precatalysts, and even as catalysts in their own right.

Organosilicon Compounds as Ligands or Precatalysts in Transition Metal Systems

In the domain of transition metal catalysis, organosilicon compounds have carved a significant niche, particularly in cross-coupling reactions. The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, exemplifies the utility of these compounds. The choice of organosilane and the ligands on the transition metal catalyst can profoundly influence the reaction's efficiency and selectivity. Organosilanes are valued for their stability, low toxicity, and the ease of removal of silicon-containing byproducts. nih.gov

The performance of different organosilicon reagents and ligands in a palladium-catalyzed Hiyama cross-coupling reaction is detailed in the table below, showcasing how structural variations impact the yield of the desired biaryl products.

| Organosilane Reagent | Organic Halide | Palladium Catalyst | Ligand | Activator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenyltrifluorosilane | 4-Chloroanisole | Pd(OAc)₂ | XPhos | TBAF | t-BuOH | 71 | nih.gov |

| Trimethoxy(phenyl)silane | Pyrimidin-2-yl tosylate | PdCl₂ | PCy₃ | TBAF/CuCl | Dioxane | 80 | researchgate.netsemanticscholar.org |

| Trimethoxy(phenyl)silane | Iodobenzene | Pd NPs | None | NaOH | Ethylene glycol | Excellent | arkat-usa.org |

| Triethoxy(phenyl)silane | Aryl Iodide | Pd(II) ADC complex | ADC | NaOH | Dioxane/H₂O | Good | arkat-usa.org |

Lewis Acid Catalysis by Organosilanes (e.g., Triphenylsilane)

Certain organosilanes can function as Lewis acids, catalyzing a variety of organic transformations. Triphenylsilane (B1312308), for instance, has been identified as an effective Lewis acid catalyst for the ring-opening of epoxides with alcohols. researchgate.netresearchgate.net This reaction proceeds under nearly neutral conditions and provides a straightforward method for the synthesis of β-alkoxy alcohols. The Lewis acidity of the silicon center in triphenylsilane is enhanced by the electron-withdrawing nature of the phenyl groups, allowing it to activate the epoxide ring towards nucleophilic attack by an alcohol.

The following table presents a selection of epoxide ring-opening reactions catalyzed by triphenylsilane, demonstrating the scope and efficiency of this methodology.

| Epoxide Substrate | Alcohol Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Styrene oxide | Methanol | Ph₃SiH | CH₂Cl₂ | rt | 1 | 95 | researchgate.netresearchgate.net |

| Cyclohexene oxide | Methanol | Ph₃SiH | CH₂Cl₂ | rt | 1 | 98 | researchgate.netresearchgate.net |

| 1-Octene oxide | Methanol | Ph₃SiH | CH₂Cl₂ | rt | 1 | 92 | researchgate.netresearchgate.net |

| trans-Stilbene oxide | Methanol | Ph₃SiH | CH₂Cl₂ | rt | 2 | 96 | researchgate.netresearchgate.net |

| Indene oxide | Methanol | Ph₃SiH | CH₂Cl₂ | rt | 1 | 97 | researchgate.netresearchgate.net |

Biocatalytic Synthesis and Degradation in Organosilicon Chemistry

The intersection of biocatalysis and organosilicon chemistry represents a promising and sustainable approach to the synthesis and degradation of silicon-containing compounds. While nature has not been found to utilize silicon-carbon bonds in metabolic processes, researchers have successfully engineered enzymes to perform novel transformations on organosilanes. For instance, cytochrome P450 monooxygenases have been evolved to catalyze the selective oxidation of hydrosilanes to silanols, a reaction that is challenging to achieve with high selectivity using traditional chemical methods.

On the degradation front, various microorganisms have demonstrated the ability to break down aromatic compounds, and this capability is being explored for the bioremediation of organosilicon pollutants. Although the biodegradation of the highly stable this compound has not been specifically reported, studies on related aromatic compounds provide insights into the potential microbial pathways for its degradation.

The table below summarizes key findings in the biocatalytic synthesis and degradation of organosilicon compounds.

| Process | Biocatalyst/Microorganism | Substrate | Product/Transformation | Key Findings | Reference |

|---|---|---|---|---|---|

| Synthesis (Hydroxylation) | Cytochrome P450BM3 (engineered) | Dimethylphenylsilane | Dimethylphenylsilanol | Highly efficient and selective oxidation of Si-H bond to Si-OH. | researchgate.netnih.gov |

| Synthesis (Hydroxylation) | Cytochrome P450BM3 (engineered) | Diphenylmethylsilane | Diphenylmethylsilanol | Demonstrates substrate scope for biocatalytic silanol synthesis. | researchgate.netnih.gov |

| Degradation | Pseudomonas sp. | Aromatic hydrocarbons (e.g., naphthalene, phenanthrene) | Metabolized to central metabolic intermediates | Demonstrates the ability of bacteria to degrade complex aromatic structures. | researchgate.net |

| Degradation | Fungi (e.g., Cunninghamella elegans) | Triphenylmethane dyes | Degradation and decolorization | Shows fungal systems can break down triphenyl-substituted compounds. | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Triphenyl(biphenyl)silane, and how do reaction conditions influence yield?

- Methodological Answer: this compound can be synthesized via cross-coupling reactions using palladium catalysts. Key parameters include temperature (80–120°C), solvent polarity (e.g., toluene or THF), and stoichiometric ratios of silicon precursors to aryl halides. For example, electron-deficient aryl halides require higher catalyst loading (5–10 mol%) to achieve yields >70% due to slower oxidative addition kinetics . Characterization via NMR typically shows resonances at δ −10 to −20 ppm for the silicon center, confirming successful synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer: A combination of / NMR and X-ray crystallography is recommended. NMR identifies aryl proton environments (e.g., para-substituted biphenyl groups at δ 7.2–7.6 ppm), while X-ray analysis reveals bond angles (e.g., Si–C bond lengths ~1.87 Å) and steric effects from phenyl groups. Mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., m/z 462.46 for [M+H]) .

Q. How does this compound’s stability vary under ambient vs. inert conditions?

- Methodological Answer: Stability studies show degradation <5% after 30 days under argon but >15% under ambient conditions due to hydrolysis. FT-IR monitoring of Si–H bonds (2100–2200 cm) and TGA analysis (decomposition onset at 250°C) are critical for assessing shelf life. Hydrolysis kinetics depend on humidity, with pseudo-first-order rate constants (k) of 0.012 h at 60% relative humidity .

Advanced Research Questions

Q. What electronic effects govern this compound’s reactivity in catalytic systems?

- Methodological Answer: Electron-withdrawing substituents on the biphenyl moiety (e.g., –CF) enhance oxidative addition rates in Pd-catalyzed reactions by lowering the LUMO energy of the Si–H bond. Equilibrium studies using NMR reveal a 3.3:1 preference for electron-rich silanes in Pd(0) complexes, impacting catalytic turnover . DFT calculations (B3LYP/6-31G*) further correlate Hammett σ values with activation barriers .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer: Discrepancies often arise from differences in silane purity (>98% GC-grade recommended) or ligand choice (e.g., bulky phosphines vs. N-heterocyclic carbenes). Systematic replication under standardized conditions (e.g., 1 atm H, 80°C) with controlled moisture levels (<10 ppm) is advised. Meta-analysis of kinetic data (e.g., Arrhenius plots) helps identify outliers due to side reactions .

Q. What strategies optimize this compound’s performance in hybrid material applications?